
1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid
Overview
Description
1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid is an organic compound that features a pyrrole ring substituted with a 4-fluorobenzyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-fluorobenzyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of the pyrrole derivative with carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation Products: Pyrrole N-oxides.
Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution Products: Various substituted derivatives on the benzyl ring.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is being investigated for its potential as a pharmacophore in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for treating neurological disorders and infections.
Mechanism of Action
The presence of the fluorobenzyl group enhances lipophilicity, which can improve membrane permeability and binding affinity to specific receptors or enzymes. The pyrrole ring contributes to hydrogen bonding and π-π interactions, while the carboxylic acid group may enhance solubility and reactivity.
Case Studies
- A study demonstrated that modifications in the pyrrole structure significantly influenced anti-tuberculosis activity, with compounds exhibiting minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL against Mycobacterium tuberculosis .
- Another investigation highlighted the cytotoxic effects of pyrrole derivatives on cancer cell lines, indicating that specific substitutions can enhance efficacy while reducing toxicity to normal cells .
Materials Science
Organic Electronics
1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid serves as a building block for organic semiconductors and advanced materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Synthesis of Advanced Materials
The compound can be functionalized to create polymers or composites with tailored properties for specific applications in electronics and photonics.
Biological Studies
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. This inhibition is crucial for developing new antibacterial agents .
Structure-Activity Relationship (SAR) Studies
Studies focusing on the SAR of pyrrole derivatives have shown that structural modifications can lead to enhanced biological activity. For instance, compounds with specific substituents at the 4-position of the pyrrole ring have demonstrated improved stability and activity against various pathogens .
Data Tables
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorobenzyl group can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
- 1-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid
- 1-(4-Methylbenzyl)-1H-pyrrole-2-carboxylic acid
- 1-(4-Nitrobenzyl)-1H-pyrrole-2-carboxylic acid
Comparison: 1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding interactions compared to its chloro, methyl, and nitro analogs.
Biological Activity
1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a 4-fluorobenzyl group and a carboxylic acid moiety. This structural configuration is crucial for its interaction with biological targets.
Biological Activity Overview
This compound exhibits a range of biological activities that can be summarized as follows:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrole-2-carboxylic acids demonstrate potent anti-tuberculosis (TB) activity. For instance, compounds with similar structures have exhibited minimum inhibitory concentrations (MIC) below 0.016 μg/mL against drug-resistant strains of Mycobacterium tuberculosis .
- Antiviral Properties : Research indicates that related compounds can inhibit enterovirus replication. Specifically, N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide, a structural analog, showed effectiveness against several enterovirus serotypes, suggesting potential antiviral applications for pyrrole derivatives .
- Neuropharmacological Effects : Some studies highlight the potential of pyrrole derivatives in modulating neurotransmitter systems. For example, compounds have been investigated for their ability to inhibit norepinephrine and serotonin reuptake, indicating possible antidepressant or anxiolytic effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural modifications. Key findings include:
- Substitution Effects : The presence of electron-withdrawing groups (such as fluorine) on the aromatic ring has been shown to enhance antimicrobial potency. Conversely, strong electron-withdrawing groups can diminish activity .
- Hydrophobic Interactions : The hydrophobic nature of the 4-fluorobenzyl substituent contributes to favorable interactions with biological targets, enhancing binding affinity and efficacy .
Case Studies
Several studies provide insights into the biological activity of pyrrole derivatives:
- Anti-Tuberculosis Activity : A study focused on pyrrole-2-carboxamides demonstrated that modifications at the 4-position significantly impacted anti-TB efficacy. Compounds with fluorophenyl groups showed enhanced activity compared to their chlorophenyl counterparts .
- Antiviral Screening : In high-throughput screening assays, compounds structurally related to this compound were evaluated for their ability to inhibit viral replication in cell cultures. Notably, certain derivatives displayed low cytotoxicity while effectively inhibiting enterovirus replication .
- Neuropharmacological Studies : Research has indicated that specific pyrrole derivatives can influence neurotransmitter uptake mechanisms, suggesting potential applications in treating mood disorders .
Data Tables
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrrole-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c13-10-5-3-9(4-6-10)8-14-7-1-2-11(14)12(15)16/h1-7H,8H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFAKAUXPIKVFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406728-86-7 | |
Record name | 1-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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